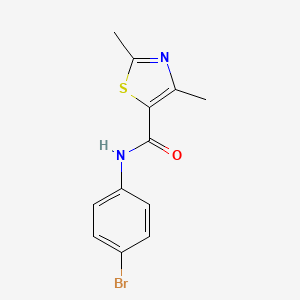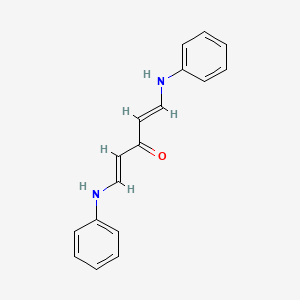![molecular formula C18H13F3N2O B5199205 4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol, also known as MTFPP, is a synthetic compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce sedation and anxiolysis in animal models, indicating its potential as a therapeutic agent for anxiety and sleep disorders. It has also been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, its limited solubility in water and low bioavailability may limit its use in certain experimental settings.
Orientations Futures
Future research on 4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol could focus on its potential use in the treatment of neurological disorders such as anxiety, sleep disorders, and epilepsy. Additionally, further investigation into its mechanism of action and effects on GABA-A receptor activity could provide valuable insights into the role of this receptor in the brain.
Méthodes De Synthèse
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with trifluoroacetic anhydride, followed by reaction with pyrimidine-2,4,6-triol and phenylboronic acid. The resulting compound is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission in the brain. This binding activity has led to research on the potential use of this compound as a tool for investigating the role of GABA-A receptors in various neurological disorders.
Propriétés
IUPAC Name |
4-methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c1-11-7-8-15(24)13(9-11)14-10-16(18(19,20)21)23-17(22-14)12-5-3-2-4-6-12/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANBMATYGFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)




![16-(anilinocarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5199162.png)
![5-[(5-methyl-2-thienyl)sulfonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199174.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5199177.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
